Lipophilicity and Aqueous Solubility Edge Over Phenyl-Substituted Comparator
The target compound displays a computed logP of 1.33 and logSw of -2.06, whereas the closely related 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide analog records logP 2.45 and logSw -3.26 . This corresponds to a ΔlogP of -1.12 units and a ΔlogSw of +1.20 units, translating to lower lipophilicity and 10-fold higher predicted aqueous solubility. Additionally, the polar surface area (PSA) is 104.97 Ų for the target versus 69.5 Ų for the comparator, a difference of +35.47 Ų that may further enhance solubility and reduce passive membrane permeability, potentially lowering non-specific binding .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.33 |
| Comparator Or Baseline | 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide: logP = 2.45 |
| Quantified Difference | ΔlogP = -1.12 (target less lipophilic) |
| Conditions | Computed by ChemDiv using identical algorithm |
Why This Matters
Lower lipophilicity and higher solubility improve oral absorption potential and reduce the risk of off-target toxicity, making the target compound a superior starting point for lead optimization.
